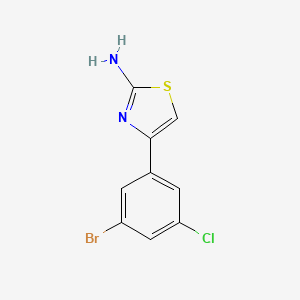
2,3,6-Trifluoro-4-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trifluoro-4-iodoaniline is an organic compound characterized by the presence of three fluorine atoms, one iodine atom, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct fluorination and iodination of aniline using appropriate halogenating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions. These processes are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trifluoro-4-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, nitric acid (HNO₃), and acyl chlorides.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Halogenated, nitro-substituted, and acylated derivatives.
Scientific Research Applications
2,3,6-Trifluoro-4-iodoaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of biological systems and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3,6-Trifluoro-4-iodoaniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to desired therapeutic outcomes. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2,3,4-Trifluoro-6-iodoaniline
2,4,6-Trifluoroaniline
2,3,5,6-Tetrafluoro-4-iodoaniline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C6H3F3IN |
|---|---|
Molecular Weight |
272.99 g/mol |
IUPAC Name |
2,3,6-trifluoro-4-iodoaniline |
InChI |
InChI=1S/C6H3F3IN/c7-2-1-3(10)4(8)5(9)6(2)11/h1H,11H2 |
InChI Key |
SXQFTUULMJLROY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



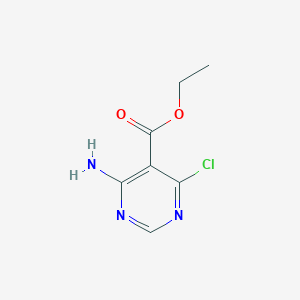

![2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B15323321.png)

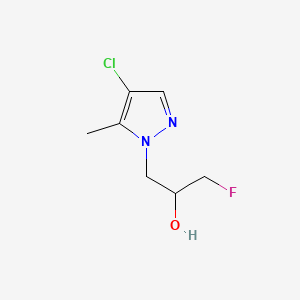
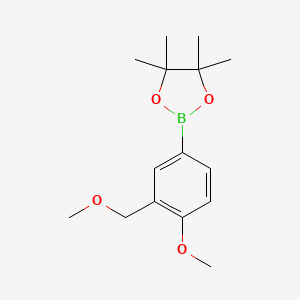
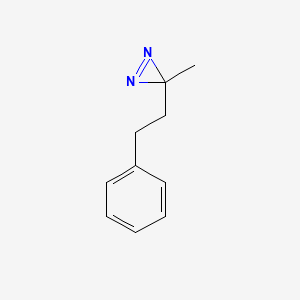

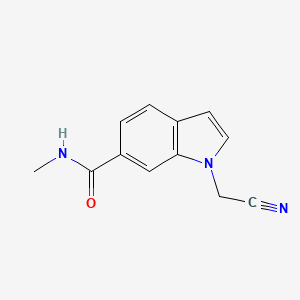
![{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)
![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)
![3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B15323375.png)
